

In-Depth Technical Guide: Cereblon E3 Ligase Binding Affinity of CRBN Ligands

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Compound of Interest

Compound Name: CRBN ligand-12

Cat. No.: B15541464

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Introduction

Cereblon (CRBN) is a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^{CRBN}), where it functions as a substrate receptor.[1] The discovery of CRBN as the primary target of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide has revolutionized therapeutic strategies, particularly in the context of targeted protein degradation.[2] These ligands act as "molecular glues," modulating the substrate specificity of the CRL4^{CRBN} complex to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]

The ability to hijack the CRL4^{CRBN} complex has led to the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that recruit specific proteins of interest to the E3 ligase for degradation.[4] A key determinant of the efficacy of both molecular glues and PROTACs is the binding affinity of the CRBN ligand to its target. While specific quantitative binding data for "**CRBN ligand-12**" (also referred to as Compound 9) is not readily available in the public domain, this guide provides a comprehensive overview of the methodologies and data relevant to characterizing the binding affinity of CRBN ligands.

Data Presentation: Quantitative Binding Affinities of Representative CRBN Ligands

The following table summarizes the binding affinities of several well-characterized CRBN ligands, providing a comparative baseline for assessing novel compounds like **CRBN ligand-12**. The data is compiled from various biophysical and cellular assays.

Ligand	Binding Assay	Measured Value (IC50/Kd)	Cell Line/System	Reference
Lenalidomide	TR-FRET	IC50 = 2.694 μ M	In vitro	[5]
Pomalidomide	TR-FRET	-	-	
Thalidomide	Fluorescence Polarization	Kd \approx 250 nM	In vitro	[6]
Iberdomide (CC-220)	Thermophoresis	-	In vitro	[7]
Mezigdomide (CC-92480)	Thermophoresis	-	In vitro	[7]
YJ1b	TR-FRET	IC50 = 0.206 μ M	In vitro	[5]
YJ2c	TR-FRET	IC50 = 0.211 μ M	In vitro	[5]
YJ2h	TR-FRET	IC50 = 0.282 μ M	In vitro	[5]
PFI-7 (Compound 9)	Surface Plasmon Resonance (SPR)	Kd = 0.08 μ M	In vitro	[8]

Experimental Protocols

A variety of robust methods are available to quantify the binding affinity of ligands to CRBN. Below are detailed protocols for three commonly employed assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the displacement of a fluorescently labeled tracer from the CRBN protein by a test compound.

Materials:

- Recombinant human CRBN/DDB1 complex
- Fluorescently labeled CRBN tracer (e.g., a derivative of thalidomide)
- TR-FRET compatible microplate reader
- Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
- Test compounds (e.g., **CRBN ligand-12**)

Procedure:

- Prepare a serial dilution of the test compound in assay buffer.
- In a suitable microplate, add the test compound dilutions.
- Add a fixed concentration of the fluorescently labeled CRBN tracer to each well.
- Initiate the binding reaction by adding a fixed concentration of the recombinant CRBN/DDB1 complex to each well.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
- Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths.
- Plot the TR-FRET ratio against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled tracer upon binding to CRBN.

Materials:

- Recombinant human CRBN/DDB1 complex
- Fluorescently labeled CRBN ligand (e.g., FITC-thalidomide)
- Microplate reader with fluorescence polarization capabilities
- Assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01 % Triton X-100, pH 7.4)
- Test compounds

Procedure:

- Prepare a dilution series of the test compound.
- To each well of a microplate, add the test compound.
- Add a constant concentration of the fluorescently labeled CRBN ligand to all wells.
- Add a constant concentration of the recombinant CRBN/DDB1 protein complex to initiate the reaction.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes), shielded from light.
- Measure the fluorescence polarization (in millipolarization units, mP).
- Plot the mP values against the logarithm of the test compound concentration.
- Use non-linear regression (e.g., a 4-parameter logistic model) to calculate the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct engagement of a ligand with its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Materials:

- Cultured cells expressing CRBN (e.g., MM.1S)

- Test compound
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- Equipment for heating cell lysates (e.g., PCR thermocycler)
- SDS-PAGE and Western blotting reagents
- Anti-CRBN antibody

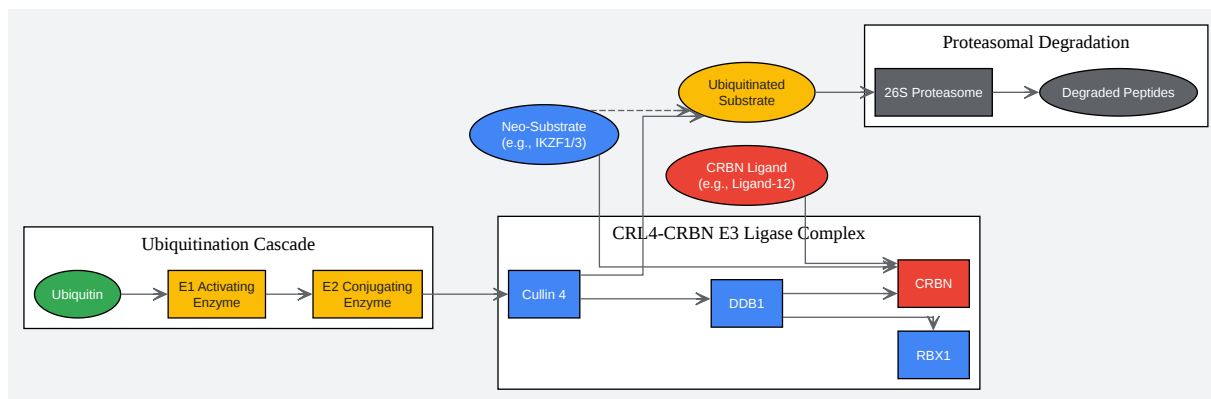
Procedure:

- Treat cultured cells with the test compound or vehicle control for a specified time.
- Harvest and wash the cells with PBS.
- Resuspend the cell pellets in lysis buffer and lyse the cells.
- Clarify the lysates by centrifugation.
- Aliquot the supernatant into separate tubes and heat them to a range of temperatures.
- After heating, centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant containing the soluble protein fraction.
- Analyze the levels of soluble CRBN in each sample by Western blotting.
- Plot the percentage of soluble CRBN relative to the non-heated control against the temperature.
- The shift in the melting curve (ΔT_m) between the compound-treated and vehicle-treated samples indicates target engagement.

Mandatory Visualizations

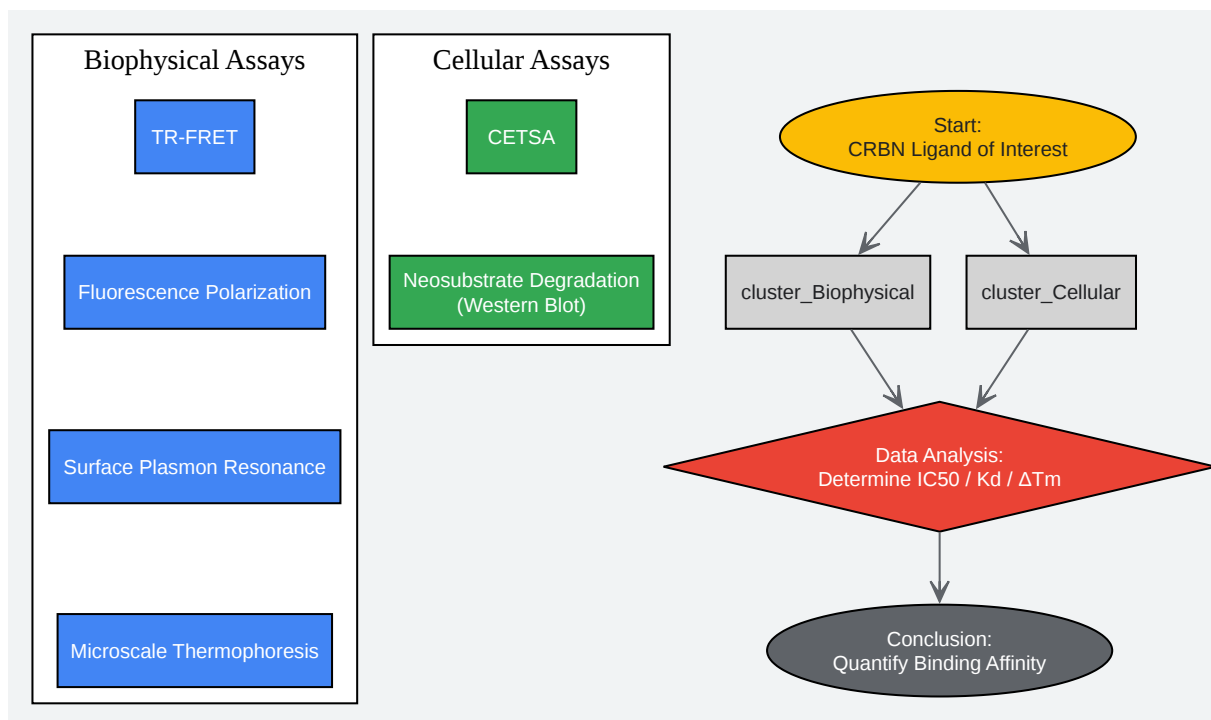
Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of the CRL4^{CRBN} E3 ligase and a general workflow for assessing ligand binding.



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Caption: CRL4^{CRBN} E3 Ligase Signaling Pathway.



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Caption: Experimental Workflow for CRBN Ligand Binding Affinity.

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